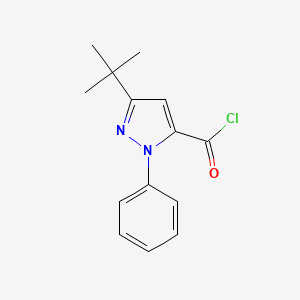
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the tert-butyl and phenyl groups in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride typically involves the reaction of 5-tert-butyl-2-phenylpyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the carbonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to distillation to remove excess thionyl chloride and other by-products, followed by purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine, pyridine).
Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO₄, CrO₃), solvents (water, acetic acid).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols and Amines: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Applications De Recherche Scientifique
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of pyrazole-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the tert-butyl and phenyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Tert-butyl-2-phenylpyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5-Tert-butyl-2-phenylpyrazole-3-carboxamide: Contains an amide group instead of a carbonyl chloride group.
5-Tert-butyl-2-phenylpyrazole-3-thioester: Contains a thioester group instead of a carbonyl chloride group.
Uniqueness
The uniqueness of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride lies in its reactivity and versatility as an intermediate in organic synthesis. The carbonyl chloride group provides a reactive site for various chemical transformations, making it a valuable compound in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C14H15ClN2O |
|---|---|
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)12-9-11(13(15)18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
NMGIJNBDGQGNRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


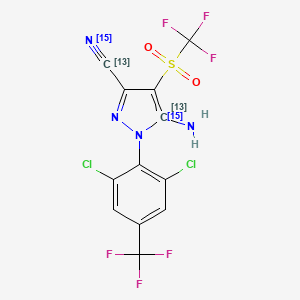

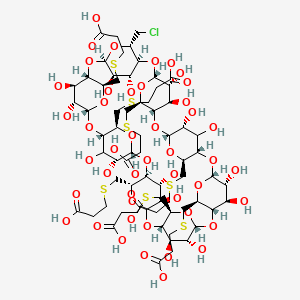





![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
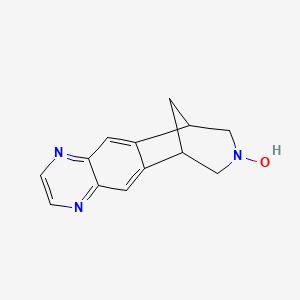

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
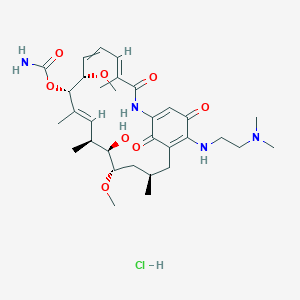
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
